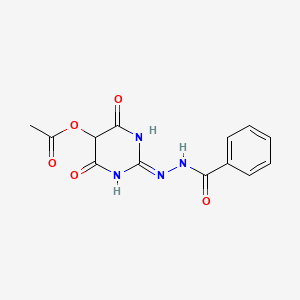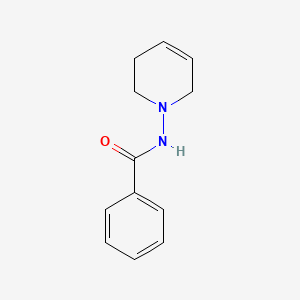
Phosphonochloridic acid, phenyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonochloridic acid, phenyl-, methyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group attached to a phenyl ring and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonochloridic acid, phenyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with methanol under controlled conditions. The reaction typically requires an acid catalyst to facilitate the esterification process. Another method involves the use of phenylphosphonic acid and thionyl chloride, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonochloridic acid, phenyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenylphosphonic acid and methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form phosphonous acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water or aqueous solutions.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base or catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Phenylphosphonic acid and methanol.
Substitution: Various substituted phosphonic esters depending on the nucleophile used.
Reduction: Phosphonous acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonochloridic acid, phenyl-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonochloridic acid, phenyl-, methyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the phosphonochloridic acid group is highly reactive and can be replaced by various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Phosphonochloridic acid, phenyl-, methyl ester can be compared with other similar compounds such as:
Phenylphosphonic dichloride: Lacks the ester group and is more reactive due to the presence of two chlorine atoms.
Phenylphosphonic acid: Contains a hydroxyl group instead of the ester group, making it less reactive in nucleophilic substitution reactions.
Methylphosphonic dichloride: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing research in multiple fields.
Eigenschaften
CAS-Nummer |
41761-00-6 |
|---|---|
Molekularformel |
C7H8ClO2P |
Molekulargewicht |
190.56 g/mol |
IUPAC-Name |
[chloro(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C7H8ClO2P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
FTECLVMZQARBMA-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


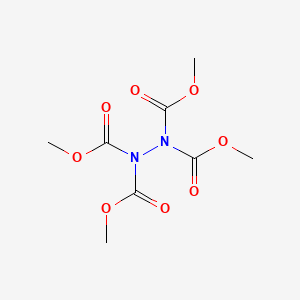
![Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-](/img/structure/B14668220.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
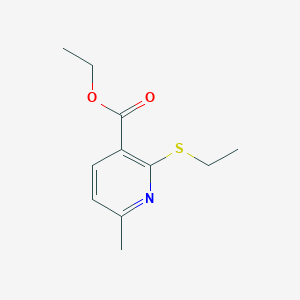
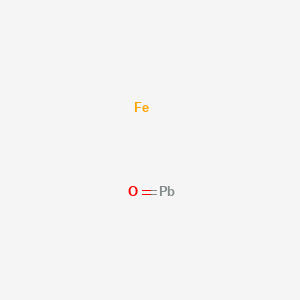
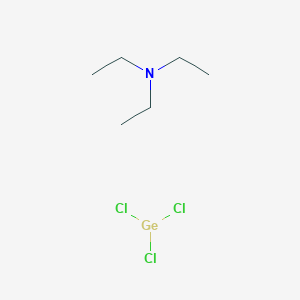

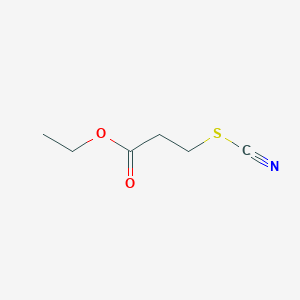

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
